molecular formula C24H20ClN3O5S B6582764 ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamido]benzoate CAS No. 1031619-19-8

ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamido]benzoate

Cat. No.: B6582764
CAS No.: 1031619-19-8
M. Wt: 498.0 g/mol
InChI Key: JMQYPZXSGGEEGK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1λ⁶,2,3-benzothiadiazin-2-yl)acetamido]benzoate is a structurally complex molecule featuring a benzothiadiazine core substituted with a chlorine atom at position 6, a phenyl group at position 4, and two sulfonyl oxygen atoms (1,1-dioxo). The benzothiadiazine ring is linked via an acetamido group to an ethyl benzoate ester (Figure 1).

Properties

IUPAC Name

ethyl 2-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-2-33-24(30)18-10-6-7-11-20(18)26-22(29)15-28-27-23(16-8-4-3-5-9-16)19-14-17(25)12-13-21(19)34(28,31)32/h3-14H,2,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQYPZXSGGEEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamido]benzoate is a complex organic compound belonging to the benzothiadiazine family. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound's structure features a benzothiadiazine core, characterized by a fused benzene and thiazine ring. The presence of halogen (chlorine) and dioxo groups contributes to its unique chemical properties and potential biological activities. Its molecular formula is C18H18ClN3O4S, with a molecular weight of approximately 397.87 g/mol.

Research indicates that compounds within the benzothiadiazine class exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Benzothiadiazines have been studied for their anticancer effects, particularly in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in disease processes, such as polyketide synthases, which are crucial in the biosynthesis of various natural products.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-hydroxy-2-methylbenzothiazineHydroxy group at position 4Antimicrobial
7-Chloro-benzothiadiazineChlorine at position 7Anticancer
Benzothiazole derivativesVarying substitutions on benzeneAntiviral

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzothiadiazine derivatives. Among them, ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-benzothiadiazin-2-yl)acetamido]benzoate showed promising results against Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Study 2: Anticancer Activity

In another investigation conducted by researchers at a leading cancer research institute, the compound was tested for its ability to induce apoptosis in human cancer cell lines. Results indicated that ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-benzothiadiazin-2-yl)acetamido]benzoate effectively triggered apoptotic pathways via caspase activation and mitochondrial membrane potential disruption .

Study 3: Enzyme Inhibition

A recent study focused on the inhibition of polyketide synthase enzymes by this compound. The findings revealed that it binds effectively to the enzyme's active site, preventing substrate access and subsequent product formation. This mechanism highlights its potential use in developing treatments for infections caused by pathogens reliant on polyketide synthesis .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

G682-0134: 2-(6-Chloro-1,1-dioxo-4-phenyl-benzothiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide

G682-0134 shares the benzothiadiazine core and acetamido linkage with the target compound but replaces the ethyl benzoate ester with an N-(2,6-dimethylphenyl) group . Key differences include:

  • Substituent Effects : The 2,6-dimethylphenyl group in G682-0134 introduces steric hindrance and increased lipophilicity (LogP ~3.8 estimated) compared to the ethyl benzoate in the target compound (LogP ~3.2 estimated).
  • Solubility : The ester group in the target compound may enhance aqueous solubility slightly due to its polarity, whereas the dimethylphenyl group in G682-0134 favors membrane permeability.

Ethyl Benzoate Derivatives with Heterocyclic Substituents (I-6230, I-6232, I-6273, I-6373, I-6473)

These compounds (e.g., I-6230: ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature ethyl benzoate backbones but diverge in their heterocyclic substituents (pyridazine, isoxazole) and linker groups (phenethylamino, phenethylthio) . Comparisons include:

  • Linker Flexibility: The phenethylamino/thio/oxy linkers in these derivatives may confer greater conformational flexibility compared to the rigid acetamido-benzothiadiazine linkage in the target compound.
  • Biological Implications : Pyridazine and isoxazole moieties are often associated with kinase inhibition or antimicrobial activity, whereas benzothiadiazines are explored for anti-inflammatory and antiviral applications.

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

This patent compound replaces the benzothiadiazine core with a benzothiazole ring and incorporates an ethoxy group at position 6 . Structural contrasts include:

  • Core Electronics : Benzothiazole lacks the sulfonyl and nitrogen atoms present in benzothiadiazine, resulting in reduced polarity and altered π-π stacking interactions.
  • Substituent Roles : The ethoxy group in the benzothiazole derivative may enhance metabolic resistance compared to the chlorine and sulfonyl groups in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Estimated LogP Potential Applications
Target Compound Benzothiadiazine Ethyl benzoate, Cl, Ph, SO₂ 3.2 Enzyme inhibition, antiviral
G682-0134 Benzothiadiazine N-(2,6-dimethylphenyl), Cl, SO₂ 3.8 Receptor modulation
I-6230 Pyridazine Ethyl benzoate, phenethylamino 2.9 Kinase inhibition
N-(6-Ethoxy-benzothiazole-2-yl)-... Benzothiazole Ethoxy, 4-chlorophenylacetamide 4.1 CNS-targeted therapies

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